3-Chloro-4-fluorophenyl methyl sulfide
Overview
Description
3-Chloro-4-fluorophenyl methyl sulfide is an organic compound with the molecular formula C(_7)H(_6)ClFS It is characterized by the presence of a chloro and a fluoro substituent on a phenyl ring, along with a methyl sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorophenyl methyl sulfide typically involves the reaction of 3-chloro-4-fluorophenyl thiol with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the thiol to the sulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-fluorophenyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed:
Oxidation: 3-Chloro-4-fluorophenyl methyl sulfoxide, 3-Chloro-4-fluorophenyl methyl sulfone.
Reduction: 3-Chloro-4-fluorophenyl thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-fluorophenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with enzymes or receptors through its chloro and fluoro substituents, which can form hydrogen bonds or participate in hydrophobic interactions. The methyl sulfide group can also contribute to the compound’s overall reactivity and binding affinity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Chloro-4-fluorophenyl thiol: Similar structure but with a thiol group instead of a methyl sulfide group.
3-Chloro-4-fluorophenyl methyl sulfoxide: Oxidized form of the compound.
3-Chloro-4-fluorophenyl methyl sulfone: Further oxidized form of the compound.
Uniqueness: 3-Chloro-4-fluorophenyl methyl sulfide is unique due to the combination of its chloro and fluoro substituents along with the methyl sulfide group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-1-fluoro-4-methylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVYYVQAVNLEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.